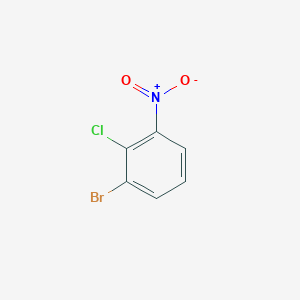

1-Bromo-2-chloro-3-nitrobenzene

Beschreibung

Contextual Significance of 1-Bromo-2-chloro-3-nitrobenzene within Synthetic Organic Chemistry

Within the broader family of halogenated nitroaromatics, this compound holds particular significance as a highly functionalized and strategic building block. chemicalbook.comchemicalbook.com Its specific substitution pattern, with three different functional groups in a vicinal arrangement, offers a high degree of synthetic potential. The synthesis of such polysubstituted benzenes often requires a carefully planned sequence of reactions, considering the directing effects of the substituents at each step. libretexts.org

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution, while the bromine and chlorine atoms are deactivating yet ortho-, para-directing. A key reaction for this compound is the reduction of the nitro group to an amine, which transforms the electronic nature of the ring and provides a handle for a host of new reactions, such as diazotization. This selective reduction to a haloaniline is a valuable strategy in multi-step syntheses. acs.org

The primary utility of this compound is as a key intermediate in the synthesis of complex target molecules. A notable example is its use as a reagent in the synthesis of the benzodiazepinone bromodomain inhibitor, CPI-β637, which has potential applications in cancer therapy. chemicalbook.comchemicalbook.com This underscores the compound's role in constructing sophisticated molecular frameworks for biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3970-37-4 | nih.gov |

| Molecular Formula | C6H3BrClNO2 | nih.gov |

| Molecular Weight | 236.45 g/mol | nih.gov |

| Melting Point | 57-60 °C | chemicalbook.com |

| Boiling Point (Predicted) | 290.4 ± 20.0 °C | chemicalbook.com |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)N+[O-] | nih.gov |

Interdisciplinary Relevance in Medicinal Chemistry and Materials Science

The influence of this compound and related halogenated nitroaromatics extends beyond traditional organic synthesis into interdisciplinary fields like medicinal chemistry and materials science.

Medicinal Chemistry: The incorporation of halogens into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov Halogen atoms can improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The ability of heavier halogens like bromine and chlorine to participate in halogen bonding—a specific type of non-covalent interaction—is increasingly being exploited in rational drug design to improve ligand-protein interactions. namiki-s.co.jpnih.gov

The use of this compound in the synthesis of the bromodomain inhibitor CPI-β637 is a direct application of its value in medicinal chemistry. chemicalbook.comchemicalbook.com Bromodomain inhibitors are a promising class of therapeutic agents for treating cancer and inflammatory diseases. The specific halogenation pattern of this precursor is crucial for the final structure and activity of the drug candidate. The compound serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR), a fundamental process in drug discovery. namiki-s.co.jp

Materials Science: In materials science, the properties of this compound make it a potential precursor for a range of advanced materials. Nitroaromatic compounds are known for their use in the synthesis of high-energy materials, as the dissociation of the C-NO₂ bond is often an initial step in detonation. mdpi.com The presence of multiple nitro groups can increase the energetic properties of a molecule, and while this compound is mono-nitrated, it can serve as a building block for more complex, polynitrated energetic materials.

Furthermore, halogenated compounds are extensively used as flame retardants. researchgate.net The bromine and chlorine atoms in this compound can interfere with the radical chain reactions that occur during combustion, thereby imparting flame-retardant properties to polymers or other materials into which it is incorporated. researchgate.net The compound could also be a precursor for the synthesis of specialty polymers, dyes, and materials for electronic applications, such as liquid crystals. chemicalbook.comsuniv.ac.in

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIDAGAFFKAPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627948 | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-37-4 | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Chloro 3 Nitrobenzene

Established Laboratory-Scale Synthesis Routes

Bromination of Pre-functionalized Nitrochlorobenzenes

An alternative and effective route to 1-bromo-2-chloro-3-nitrobenzene involves the bromination of a substrate that already contains the chloro and nitro groups in the desired positions. A specific laboratory procedure has been documented starting from 2-chloro-3-nitrobenzoic acid chemicalbook.com. In this method, the carboxylic acid group is replaced by a bromine atom.

The synthesis involves dissolving 2-chloro-3-nitrobenzoic acid in carbon tetrachloride, followed by the addition of red mercuric oxide (HgO). The mixture is heated to reflux under light, and bromine is added dropwise. This reaction, a variation of the Hunsdiecker reaction, proceeds via a radical mechanism to install the bromine atom. After workup, the final product, this compound, is obtained in good yield chemicalbook.com.

The specific conditions outlined for the synthesis from 2-chloro-3-nitrobenzoic acid are critical for its success. The use of red mercuric oxide, refluxing carbon tetrachloride as the solvent, and initiation by light are characteristic of this decarboxylative bromination chemicalbook.com.

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-chloro-3-nitrobenzoic acid | Bromine (Br₂), Red Mercuric Oxide (HgO) | Carbon Tetrachloride | Reflux (87 °C), under light | 67% |

For the direct bromination of deactivated nitroaromatic rings, as discussed in the sequential synthesis approach, optimization focuses on the catalyst system and reaction conditions. While traditional iron or AlCl₃ catalysts are effective, they often require harsh conditions orgsyn.org. Milder and more selective catalyst systems are an area of active research. For example, zeolite catalysts have been shown to promote para-selectivity in the bromination of some aromatic compounds, demonstrating how solid acids can influence regiochemistry google.comrsc.org. Furthermore, advanced transition-metal catalysis, such as systems using ruthenium, has been developed for meta-selective C-H bromination, highlighting the ongoing efforts to achieve catalyst control over regioselectivity in challenging electrophilic aromatic substitutions nih.gov.

Yield Enhancement and Side Product Minimization

Optimizing the yield and minimizing the formation of unwanted side products are critical aspects of the synthesis of this compound. Several factors, including reaction conditions and the choice of reagents, can be manipulated to achieve a higher yield of the desired isomer.

In a known synthetic route starting from 2-chloro-3-nitrobenzoic acid, the yield of this compound is reported to be around 67%. To enhance this yield, careful control of reaction parameters is essential. The slow, dropwise addition of bromine at a maintained reflux temperature helps to control the reaction rate and prevent localized overheating, which could lead to degradation or the formation of undesired byproducts. The use of light conditions in conjunction with a mercury-based reagent suggests a free-radical mechanism, where precise control of the initiation and propagation steps is key to maximizing the desired product formation.

Potential side products in this synthesis could arise from several pathways. Incomplete reaction could leave unreacted starting material, 2-chloro-3-nitrobenzoic acid, in the final mixture. Over-bromination could lead to the introduction of additional bromine atoms onto the aromatic ring, resulting in di- or tri-brominated species. Furthermore, decarboxylation of the starting material without subsequent bromination could yield 1-chloro-2-nitrobenzene (B146284). The purification process, involving quenching with sodium bicarbonate, washing, and filtration, is crucial for removing these impurities.

Strategies to minimize these side products include:

Stoichiometric Control: Precise control over the molar ratios of the reactants, particularly the brominating agent, is crucial to avoid over-halogenation.

Temperature and Reaction Time: Optimization of the reaction temperature and duration can ensure the complete conversion of the starting material while minimizing the formation of degradation products.

Purification Techniques: Effective work-up and purification procedures, such as recrystallization or chromatography, are vital for isolating the high-purity target compound.

Table 1: Potential Side Products and Minimization Strategies

| Potential Side Product | Formation Pathway | Minimization Strategy |

|---|---|---|

| 2-chloro-3-nitrobenzoic acid | Incomplete reaction | Optimize reaction time and temperature; ensure efficient mixing. |

| Di- or tri-brominated products | Over-bromination | Precise stoichiometric control of bromine. |

| 1-chloro-2-nitrobenzene | Decarboxylation without bromination | Control of reaction conditions to favor the desired reaction pathway. |

Advanced Industrial-Scale Production Techniques

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the adoption of advanced manufacturing techniques that prioritize efficiency, safety, and cost-effectiveness. While specific industrial methods for this compound are not extensively documented in publicly available literature, general principles for the production of halogenated nitroaromatics can be applied.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow reactor systems offer significant advantages over traditional batch processing for the synthesis of specialty chemicals like this compound. These systems provide superior control over reaction parameters, leading to improved consistency, safety, and efficiency.

In a continuous flow setup, reactants are continuously pumped through a series of tubes or microreactors where the reaction occurs. This allows for precise control over temperature, pressure, and reaction time. For a reaction like the synthesis of this compound, a continuous flow system could offer the following benefits:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, which is critical for controlling exothermic reactions and preventing the formation of byproducts.

Improved Mixing: Micromixers integrated into the flow path can ensure rapid and homogeneous mixing of reactants, leading to more consistent product quality.

Increased Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling hazardous materials and energetic reactions.

Automation and Control: Continuous monitoring and automated control of process parameters enable real-time optimization and ensure consistent product specifications.

A hypothetical continuous flow process for the synthesis of this compound could involve pumping a solution of 2-chloro-3-nitrobenzoic acid and the mercury reagent through a heated reactor coil while introducing a controlled stream of bromine. The product stream would then continuously pass through purification stages.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Mixing | Can be non-uniform | Rapid and homogeneous |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Scalability | Requires larger vessels | Scaled by operating for longer durations |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Process Optimization for High Purity and Scalability

Achieving high purity and ensuring the scalability of the production process are paramount for the commercial viability of this compound. Process optimization involves a systematic approach to identify the ideal operating conditions that maximize product yield and quality while minimizing costs.

Key parameters for optimization include:

Catalyst/Reagent Loading: Determining the optimal concentration of the mercury reagent is crucial for maximizing conversion while minimizing waste and potential environmental impact.

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and the ease of purification.

Downstream Processing: The purification sequence, which may include extraction, crystallization, and drying, must be optimized to efficiently remove impurities and isolate the final product in the desired form and purity. For instance, fractional crystallization has been employed to separate isomers of similar dichloronitrobenzene compounds from sulfuric acid solutions, a technique that could potentially be adapted.

Process Analytical Technology (PAT): Implementing in-line analytical techniques can provide real-time data on reaction progress and product quality, enabling immediate adjustments to maintain optimal conditions.

For scalability, a thorough understanding of the reaction kinetics and thermodynamics is essential. This knowledge allows for the design of larger reactors or the parallelization of continuous flow modules to meet production demands without compromising product quality. The development of a robust and scalable process ensures a reliable supply of high-purity this compound for its applications in various fields.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the 1-bromo-2-chloro-3-nitrobenzene ring is a challenging reaction due to the cumulative deactivating effects of the three electron-withdrawing substituents. These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org The regioselectivity of any potential substitution is determined by a combination of the directing effects of the individual substituents and steric considerations.

Influence of Substituent Electronic Effects on Regioselectivity

The directing effect of each substituent on an incoming electrophile must be considered to predict the position of further substitution. In this compound, the substituents present conflicting directing effects:

Bromo (at C1) and Chloro (at C2) groups: Halogens are deactivating yet ortho-, para-directing groups. youtube.comorganicchemistrytutor.com Their deactivation stems from their inductive electron withdrawal, while their directing effect is due to the ability of their lone pairs to stabilize the positive charge in the arenium ion intermediate through resonance. libretexts.org Thus, the bromo group directs incoming electrophiles to positions C2 (occupied), C4, and C6. The chloro group directs to positions C1 (occupied), C3 (occupied), and C5.

Nitro (at C3) group: The nitro group is a powerful deactivating group and a meta-director. savemyexams.comvaia.com It strongly withdraws electron density from the ring both inductively and by resonance, making the ortho and para positions particularly electron-deficient. quora.com Therefore, it directs incoming electrophiles to the C5 position.

To determine the most likely site of electrophilic attack, we can analyze the "voting" of the substituents for the available positions (C4, C5, and C6):

Position C4: Directed para by the bromo group and ortho by the chloro group. It is ortho to the nitro group, which is a strongly disfavored position.

Position C5: Directed meta by the bromo and nitro groups, and para by the chloro group. This position receives a "vote" from all three substituents, making it the most electronically favored position.

Position C6: Directed para by the bromo group and ortho to the nitro group, which is a disfavored position.

Based on the additive effects of the substituents, the C5 position is the most probable site for electrophilic attack. quora.comopenstax.org

Steric Hindrance Considerations in Electrophilic Attack

Steric hindrance plays a crucial role in the regioselectivity of reactions on polysubstituted benzenes. openstax.orglibretexts.orgmsu.edu Attack at a position flanked by multiple substituents is generally disfavored. In this compound, all three available positions for substitution are adjacent to at least one substituent.

Position C4: Located between the C3-nitro and C5-hydrogen.

Position C5: Located between the C4-hydrogen and C6-hydrogen.

Position C6: Located ortho to the C1-bromo group.

Substitution rarely occurs between two groups in a meta-disubstituted compound due to steric hindrance. openstax.orglibretexts.org In the case of this compound, the C4 position is adjacent to the bulky nitro group at C3 and the chloro group at C2, making it sterically hindered. The C6 position is ortho to the bromo group at C1, also presenting some steric hindrance. The C5 position is arguably the least sterically hindered of the three available sites. This reinforces the electronic preference for electrophilic attack at the C5 position.

Quantitative Prediction of Reactivity via Hammett Constants

The Hammett constants for the substituents in this compound are as follows:

| Substituent | Position | Hammett Constant (σ) |

| Bromo | meta | +0.39 |

| Chloro | meta | +0.37 |

| Nitro | meta | +0.71 |

| Bromo | para | +0.23 |

| Chloro | para | +0.23 |

| Nitro | para | +0.78 |

Data sourced from various chemical data tables.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

While deactivated towards electrophiles, the electron-deficient nature of this compound makes it a potential candidate for nucleophilic aromatic substitution (SₙAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com

Activation of the Aromatic Ring by Electron-Withdrawing Groups

The SₙAr mechanism is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. youtube.comyoutube.com The activating effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the electron-withdrawing group through resonance. msu.edulibretexts.org

In this compound, the powerful electron-withdrawing nitro group is at the C3 position. This places it meta to both potential leaving groups: the bromo group at C1 and the chloro group at C2. Consequently, the nitro group cannot directly stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com This significantly reduces its activating capability compared to isomers where the nitro group is ortho or para to the halogens. However, the cumulative inductive electron-withdrawing effects of the nitro, bromo, and chloro groups still render the ring highly electron-poor and thus susceptible to nucleophilic attack, albeit under more forcing conditions than would be required for an ortho- or para-activated system.

In terms of which halogen would be the preferred leaving group, in SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The reactivity order is often F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more electrophilic and susceptible to nucleophilic attack. chemistrysteps.comyoutube.com Therefore, in this compound, the chloro group at C2 would be expected to be a better leaving group than the bromo group at C1. However, the leaving group ability (related to the stability of the halide anion, I > Br > Cl > F) also plays a role in the second step of the mechanism, the expulsion of the leaving group. quora.comreddit.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Mechanism of Nucleophilic Attack and Meisenheimer Complex Formation

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The first step is the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comlibretexts.orglibretexts.org

Assuming a nucleophile (Nu⁻) attacks this compound, it could potentially attack at C1 (displacing bromide) or C2 (displacing chloride). The attack at C2 is more likely due to the greater electronegativity of chlorine. The formation of the Meisenheimer complex disrupts the aromaticity of the ring. The negative charge is delocalized across the ring system. While the meta-nitro group cannot participate in resonance stabilization, its strong inductive effect helps to stabilize the negative charge.

The second step of the mechanism involves the expulsion of the leaving group (chloride in this case), which restores the aromaticity of the ring and yields the final substitution product.

Regioselective Displacement of Halogen Atoms and Nitro Group

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic effects of its substituents. The nitro group (-NO₂), being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. In this molecule, the chlorine and bromine atoms are positioned ortho and meta, respectively, to the nitro group.

This specific arrangement dictates the regioselectivity of nucleophilic attack. The positions ortho and para to the nitro group are electronically favorable for nucleophilic attack due to the stabilization of the negative charge in the Meisenheimer intermediate through resonance with the nitro group. researchgate.net Therefore, the chlorine atom at the C2 position (ortho to the nitro group) is the primary site for nucleophilic displacement. The bromine atom at the C1 position, being meta to the nitro group, is less activated towards nucleophilic substitution. While the nitro group itself can sometimes be displaced, it generally requires more forcing conditions compared to the activated halogens.

Comparative Reactivity of Bromine versus Chlorine as Leaving Groups

In the context of SNAr reactions, the nature of the leaving group is a critical factor in determining the reaction rate. For activated aryl halides, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I. nih.gov This trend is often attributed to the polarizability and the strength of the carbon-halogen bond. reddit.com

In the case of this compound, the chlorine atom is at the more activated position (ortho to the nitro group). The rate of SNAr reactions generally follows the order Ar–F >> Ar–Cl ~ Ar–Br. chemrxiv.org Theoretical calculations and experimental data suggest that while fluorine's high reactivity is due to the strong polarization of the C-F bond, the reactivities of chlorine and bromine are often comparable. nih.govnih.gov The C-Br bond is weaker than the C-Cl bond, which would suggest that bromine is a better leaving group. However, the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, which is more influenced by the electronic activation of the ring position than the leaving group ability itself. Given that the chlorine is at the more electronically favored C2 position, it is expected to be the more readily displaced halogen in this specific molecule under typical SNAr conditions.

Solvent Effects on SNAr Reactivity and Selectivity

Solvents play a crucial role in the kinetics and selectivity of SNAr reactions. nih.gov The choice of solvent can significantly influence the rate of reaction by stabilizing the transition states and intermediates. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally preferred for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. researchgate.net

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group (-NH₂) is a key transformation that yields 2-bromo-6-chloroaniline (B1281334). This conversion can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation Methods and Catalyst Selection

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of a metal catalyst and a source of hydrogen.

Commonly used catalysts and conditions are summarized in the table below:

| Catalyst | Hydrogen Source | Conditions | Selectivity Notes |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Mild temperature and pressure | High selectivity for nitro group reduction over dehalogenation can be achieved. organic-chemistry.org |

| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) | - | Effective for reducing nitro groups. wikipedia.org |

| Raney Nickel | Hydrogen gas (H₂) or Hydrazine (B178648) | - | A common and effective catalyst. wikipedia.org |

| Platinum on carbon (Pt/C) | Hydrogen gas (H₂) | Temperature range of 20-200°C | The presence of certain vanadium compounds can enhance the reaction. google.comgoogle.com |

The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without causing dehalogenation (the removal of the bromine or chlorine atoms). organic-chemistry.org Platinum-based catalysts are often effective for the hydrogenation of nitrochlorobenzenes. nih.gov

Metal-mediated Reductions for Amination

Metal-mediated reductions offer an alternative to catalytic hydrogenation for the conversion of nitro groups to amines. These methods often employ metals in acidic or neutral media.

Examples of metal-mediated reduction systems include:

| Metal | Reagent/Medium | Notes |

| Iron (Fe) | Acetic acid | A classic and cost-effective method for nitro group reduction. wikipedia.org |

| Tin(II) chloride (SnCl₂) | Hydrochloric acid | A common laboratory method for the reduction of aromatic nitro compounds. youtube.com |

| Zinc (Zn) | Ammonium chloride or Hydrazine glyoxylate (B1226380) | Reduction can be carried out under neutral conditions. wikipedia.orgniscpr.res.in |

| Samarium diiodide | - | A powerful reducing agent for nitro compounds. wikipedia.org |

These methods are generally robust and can tolerate a variety of other functional groups, although the acidic conditions used with some metals might not be suitable for all substrates. The use of zinc or magnesium with hydrazine glyoxylate has been shown to be a rapid and selective method for reducing nitro compounds at room temperature. niscpr.res.in

Characterization of Amino-Substituted Derivatives

The product of the reduction of this compound is 2-bromo-6-chloroaniline. The successful synthesis of this amino-substituted derivative is confirmed through various analytical techniques.

Key characterization data for 2-bromo-6-chloroaniline are presented below:

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

Further characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy would show the disappearance of the characteristic nitro group stretches and the appearance of N-H stretches for the newly formed amine.

Derivatives and Functionalization of 1 Bromo 2 Chloro 3 Nitrobenzene

Synthesis of Hydroxy-Substituted Aromatic Compounds

The conversion of nitroaromatic compounds to their hydroxy-substituted counterparts represents a significant transformation in organic synthesis. While direct nucleophilic aromatic substitution of a nitro group by a hydroxyl group can be challenging, indirect methods are often employed. One such strategy involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis of the diazonium salt to yield the corresponding phenol.

Additionally, palladium-catalyzed methodologies have emerged for the C-O bond formation. For instance, palladium-catalyzed diaryl ether synthesis has been reported using nitroarenes with arylboronic acids and water. acs.org In these reactions, an effective palladium complex, such as one ligated with 2,2'-bipyridine, in the presence of a base like cesium carbonate, can facilitate the coupling of electron-deficient nitroarenes with arylboronic acids to form diaryl ethers. acs.org Another approach involves the nickel-catalyzed denitrative etherification, where nitroarenes react with alcohols in the presence of a nickel(II) chloride catalyst. acs.org However, this method is often limited to nitroarenes bearing an electron-withdrawing substituent at the para-position. acs.org

The synthesis of substituted anisoles from the corresponding nitrobenzenes can be achieved through nucleophilic aromatic substitution of the nitro group with sodium or potassium methoxide. researchgate.net This reaction is often facilitated by a phase-transfer catalyst in a nonpolar aprotic solvent. researchgate.net

Preparation of Amino-Substituted Aromatic Compounds

The reduction of the nitro group in 1-bromo-2-chloro-3-nitrobenzene to an amino group is a fundamental transformation, yielding 2-bromo-6-chloroaniline (B1281334). This reaction is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid. chegg.com The resulting aniline (B41778) is a key intermediate for further functionalization.

Palladium-catalyzed reactions have also been developed for the synthesis of amino-substituted aromatic compounds from nitroarenes. For example, various nitroarenes can be converted to the corresponding aryl amines using a palladium catalyst. acs.org These reactions can accommodate both primary and secondary amines as coupling partners. acs.org The proposed mechanism for this transformation involves the oxidative addition of the nitroarene to a Pd(0) species, followed by reaction with an amine and subsequent reductive elimination. acs.org

Furthermore, the direct conversion of aromatic amines to their corresponding chloro or bromo derivatives can be accomplished using copper(II) halide-nitrosyl complexes at room temperature. researchgate.net This provides an alternative route for the synthesis of halogenated anilines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound, with its multiple reaction handles, is a suitable substrate for such transformations. wikipedia.orglibretexts.org These reactions have significantly impacted organic synthesis, with the 2010 Nobel Prize in Chemistry being awarded for their development. wikipedia.org

Challenges Posed by the Nitro Group in Catalysis

The presence of a nitro group introduces specific challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group can deactivate the aromatic ring, making oxidative addition, a key step in the catalytic cycle, more difficult. acs.org Furthermore, the nitro group itself can interact with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. acs.orgacs.org Overcoming these obstacles often requires careful modification of reaction conditions and catalyst systems. acs.org Despite these challenges, the direct use of nitroarenes as electrophiles in cross-coupling reactions is an attractive strategy to streamline synthetic processes by avoiding the multi-step conversion of nitroarenes to haloarenes. bohrium.com

Ligand Design for Mitigation of Catalyst Deactivation

Ligand design plays a crucial role in overcoming the challenges associated with the nitro group in palladium catalysis. The selection of appropriate ligands can enhance the reactivity and stability of the palladium catalyst. daneshyari.com For instance, the use of bulky and electron-rich phosphine (B1218219) ligands, such as BrettPhos, has been shown to be effective in the Suzuki-Miyaura coupling of nitroarenes. acs.orgmdpi.com These ligands are thought to facilitate the oxidative addition of the Ar-NO2 bond and promote the reductive elimination step. nih.gov

Computational studies have provided insights into the electronic and steric effects of ligands on the catalytic cycle. acs.org For example, in the palladium-catalyzed cross-coupling of nitroarenes and phenols, rational ligand design, such as modifying substituents on the ligand to promote C-O bond-forming reductive elimination, was critical for the success of the transformation. thieme-connect.com N-heterocyclic carbene (NHC) ligands have also emerged as a promising class of ligands for palladium-catalyzed reactions involving nitroarenes due to their strong electron-donating ability and structural robustness. acs.org

Strategies for Denitrative Coupling Reactions

Denitrative coupling reactions, where the nitro group is directly replaced by another functional group, offer a more atom- and step-economical approach compared to traditional methods that first require the conversion of the nitro group to a halide. bohrium.com The development of palladium catalysts capable of cleaving the strong C-NO2 bond has been a significant advancement in this area. researchgate.net

Mechanistic studies suggest that these reactions often proceed through an unprecedented oxidative addition of the Ar-NO2 bond to the palladium center. acs.org This has expanded the scope of palladium-catalyzed cross-coupling to include nitroarenes as viable electrophiles. acs.org Various denitrative transformations have been developed, including Suzuki-Miyaura type couplings, aminations, and etherifications. acs.orgbohrium.com

Utility in C-C and C-Heteroatom Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, C-N couplings)

The halogens on this compound provide handles for various palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a C-C bond. nih.govlibretexts.org The reactivity of the halogens in this compound follows the order I > Br > Cl, allowing for selective couplings. libretexts.org For instance, a Suzuki-Miyaura reaction could potentially be performed selectively at the bromine position. The reaction is widely used due to its mild conditions and the commercial availability of starting materials. nih.gov The development of catalysts for the coupling of nitroarenes has further expanded the utility of this reaction. acs.orgmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halogens on the benzene (B151609) ring dictates the site of the reaction. This method is valuable for the synthesis of substituted alkynes. wikipedia.org

C-N Coupling (Buchwald-Hartwig Amination): Palladium-catalyzed C-N cross-coupling reactions are essential for the synthesis of anilines and their derivatives. nih.gov This reaction can be used to couple an amine with the aryl halide moieties of this compound. The development of this reaction has provided a powerful tool for constructing C-N bonds in a wide range of molecules, including pharmaceuticals and natural products. nih.gov Recent advancements have also enabled the reductive arylation of nitroarenes with chloroarenes to form diarylamines, further expanding the synthetic utility of nitroaromatic compounds. nih.govchemrxiv.orgresearchgate.net

Below is a table summarizing the utility of this compound in these coupling reactions:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., Arylboronic acid) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For 1-Bromo-2-chloro-3-nitrobenzene, both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of the atoms.

Similarly, the ¹³C NMR spectrum would display six signals for the six carbon atoms of the benzene (B151609) ring. The carbons directly bonded to the electronegative substituents (bromine, chlorine, and the nitro group) would appear at characteristically different chemical shifts compared to the carbons bearing hydrogen atoms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.0 - 8.5 | Multiplets |

| ¹³C | 110 - 150 | Singlets |

Note: The table presents predicted ranges based on data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnist.gov The IR spectrum of this compound is characterized by absorption bands corresponding to its specific structural features.

Key absorptions include strong bands for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. A vapor phase IR spectrum is available for this compound. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | < 800 |

| C-Br Stretch | < 700 |

Source: Data derived from typical functional group absorption regions and spectra of related compounds. nih.govchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. The molecular weight of this compound is 236.45 g/mol . nih.gov

The mass spectrum of this compound is distinguished by a complex molecular ion (M⁺) peak pattern due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.infoyoutube.com This results in a cluster of peaks for the molecular ion and any fragments containing these halogens. The most common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or its components (e.g., NO, O). miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description | Predicted m/z |

| [C₆H₃⁷⁹Br³⁵ClNO₂]⁺ | Molecular Ion (M⁺) | 235 |

| [C₆H₃⁸¹Br³⁵ClNO₂]⁺ / [C₆H₃⁷⁹Br³⁷ClNO₂]⁺ | M+2 Peak | 237 |

| [C₆H₃⁸¹Br³⁷ClNO₂]⁺ | M+4 Peak | 239 |

| [C₆H₃BrCl]⁺ | Loss of NO₂ | 189/191/193 |

| [C₆H₃BrClNO]⁺ | Loss of O | 219/221/223 |

Note: The m/z values represent the major isotopic peaks. The intensity ratios of the isotopic peaks are characteristic of the number of bromine and chlorine atoms present. docbrown.info

X-ray Crystallography for Molecular Structure Elucidation

As of the latest literature review, no specific X-ray crystallographic data for this compound has been published. Therefore, details regarding its crystal system, space group, and unit cell dimensions are not available.

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. Both gas and liquid chromatography are widely applicable.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds. researchgate.net For halonitrobenzenes, GC is typically performed using a capillary column with a non-polar or semi-polar stationary phase, such as those based on dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane. rsc.orgepa.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information. hpst.czresearchgate.net This method is highly sensitive and selective, making it suitable for trace-level analysis and impurity identification. epa.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. cdc.gov For nitroaromatic compounds like this compound, reversed-phase HPLC is a common approach. nih.govnih.gov This method utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water or a buffer with an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com Detection is often achieved using an ultraviolet (UV) detector, as the nitroaromatic system provides strong chromophores. cdc.gov HPLC is particularly useful for analyzing less volatile compounds or those that may be thermally unstable, which can sometimes be a concern in GC. cdc.gov

Computational and Theoretical Investigations of 1 Bromo 2 Chloro 3 Nitrobenzene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules like 1-bromo-2-chloro-3-nitrobenzene would typically focus on optimizing the molecular geometry and calculating key electronic parameters.

Although specific DFT data for this compound is scarce, studies on similar substituted nitrobenzenes, such as 1,2,3-trichloro-4-nitrobenzene, have utilized DFT methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) to determine optimized geometries and vibrational frequencies. globalresearchonline.net For this compound, such calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. scirp.org In nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group, along with the inductive effects of the halogens, would be expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. researchgate.net The MEP would likely show negative potential around the oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack, and positive potential on the aromatic ring, particularly at the carbon atoms bearing the electron-withdrawing substituents, making them susceptible to nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative based on related compounds)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates the energy of the outermost electrons. |

| LUMO Energy | Low | The strong electron-withdrawing groups lower this energy, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | Non-zero | Arises from the asymmetric substitution pattern. |

| Molecular Electrostatic Potential (MEP) | Negative potential on nitro group; Positive potential on the ring | Predicts sites for electrophilic and nucleophilic attack. |

Note: The values in this table are illustrative and based on general principles and data from similar molecules. Specific computational studies are needed for precise values.

Prediction of Reaction Pathways and Energy Profiles

Computational chemistry can predict the most likely pathways for chemical reactions and their associated energy changes. rsc.org For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNA_r).

The benzene (B151609) ring in this compound is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. libretexts.org Theoretical studies on similar halonitrobenzenes show that the reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Computational modeling would allow for the calculation of the energy profile of this reaction. This would involve determining the activation energies for the addition of a nucleophile at different positions on the ring and the energies of the resulting intermediates. The positions ortho and para to the nitro group are significantly activated. msu.edu In this compound, the carbon atoms attached to the bromine and chlorine atoms are ortho and para to the nitro group, making them likely sites for substitution. The relative reactivity of these sites would depend on the stability of the corresponding Meisenheimer intermediates and the leaving group ability of bromide versus chloride.

Table 2: Predicted Parameters for Nucleophilic Aromatic Substitution on this compound (Illustrative)

| Reaction Step | Predicted Energetic Feature | Implication |

| Nucleophile Addition (ortho/para to -NO2) | Lower activation energy | Favored reaction pathway due to stabilization by the nitro group. |

| Formation of Meisenheimer Intermediate | Stabilized by resonance | Key intermediate in the SNA_r mechanism. |

| Leaving Group Departure | Energy barrier to be overcome | The relative ability of Br- vs. Cl- to depart will influence the final product. |

Note: This table is illustrative. The actual energy values would require specific DFT calculations.

Analysis of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the electronic effects of its three substituents.

Nitro Group (-NO2): This is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive and resonance effects. lumenlearning.comlibretexts.org Conversely, it is a strong activating group for nucleophilic aromatic substitution, stabilizing the negative charge of the Meisenheimer intermediate, particularly when in the ortho or para position to the leaving group. libretexts.orgmsu.edu

Halogens (-Br, -Cl): Halogens are deactivating groups for electrophilic substitution due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. lumenlearning.comlibretexts.org However, they are ortho, para-directors because their resonance effect can stabilize the carbocation intermediate at these positions. libretexts.org In nucleophilic aromatic substitution, halogens act as leaving groups.

In this compound, the cumulative effect of these substituents makes the ring highly electron-deficient and thus very unreactive towards electrophiles. For nucleophilic reactions, the nitro group strongly activates the ring. The regioselectivity of nucleophilic attack would be directed to the positions ortho and para to the nitro group, which are the carbons bearing the bromine and chlorine atoms. Theoretical calculations would be needed to determine whether substitution of bromide or chloride is more favorable, which would depend on a balance of factors including the C-X bond strength and the stability of the intermediate. Studies on fluoronitrobenzenes have shown a correlation between the electrophilicity of the molecule and its reactivity with nucleophiles. nih.gov

Table 3: Summary of Substituent Effects on Aromatic Substitution

| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence (Electrophilic) |

| -NO2 | Strongly Deactivating | Strongly Activating | Meta |

| -Br | Deactivating | Leaving Group | Ortho, Para |

| -Cl | Deactivating | Leaving Group | Ortho, Para |

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While this compound does not have traditional hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov Molecular modeling could explore potential weak hydrogen bonding interactions with suitable donor molecules in a condensed phase or in solution.

More significantly for this type of molecule are π-stacking interactions. The electron-deficient nature of the aromatic ring, due to the electron-withdrawing substituents, would favor π-stacking interactions with electron-rich aromatic systems. rsc.org Computational studies can model these interactions, calculating their binding energies and optimal geometries. These interactions can play a crucial role in the crystal packing of the solid material and in its interactions with other molecules, such as in biological systems or in materials science applications. rsc.org The interplay of these non-covalent interactions dictates the supramolecular chemistry of the compound.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The trifunctional nature of 1-Bromo-2-chloro-3-nitrobenzene makes it an important building block for constructing intricate organic molecules, particularly within the pharmaceutical industry. chemicalbook.comchemicalbook.com The nitro group can be readily reduced to an amine, a common functional handle for building bioactive scaffolds. The bromine and chlorine atoms provide two distinct sites for nucleophilic substitution or for participating in various metal-catalyzed cross-coupling reactions, allowing for the sequential and controlled addition of different molecular fragments.

A significant research finding highlights its role as a crucial reagent in the synthesis of CPI-637, a benzodiazepinone-based bromodomain inhibitor. chemicalbook.comchemicalbook.com Bromodomain inhibitors are a class of compounds investigated for their potential in cancer therapies, demonstrating the direct application of this compound in developing complex, high-value pharmaceutical candidates. chemicalbook.comchemicalbook.com The general class of nitroaromatic compounds are well-established as indispensable intermediates for the synthesis of drugs, agrochemicals, and dyes. mdpi-res.com

| Functional Group | Common Transformation | Potential Subsequent Reactions |

|---|---|---|

| Nitro (NO₂) | Reduction to Amine (NH₂) | Amide formation, Diazotization, Alkylation |

| Bromo (Br) | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Formation of C-C, C-O, or C-N bonds |

| Chloro (Cl) | Nucleophilic Aromatic Substitution (less reactive than Br) | Formation of C-O or C-N bonds under specific conditions |

Precursor for Agrochemical Development

Nitroaromatic compounds are a cornerstone in the development of agricultural chemicals. nih.govnih.gov They serve as precursors in the production of a wide range of pesticides, including fungicides, herbicides, and insecticides. nih.gov For instance, crude 3-chloronitrobenzene can be processed to create pentachloronitrobenzene, a fungicide. nih.gov The halogenated nitrobenzene (B124822) framework is integral to many active agrochemical ingredients.

While direct studies on this compound in specific commercial pesticides are not widely published, its structural motifs are indicative of its potential in this sector. Furthermore, nitrobenzene itself has been studied and used as a plant energizer, flowering stimulant, and yield booster in various crops like rice and apple. arccjournals.comthepharmajournal.comresearchgate.net It is reported to enhance nutrient uptake, promote vigorous growth, and increase the number of flowers, ultimately improving crop yield. arccjournals.comthepharmajournal.com This dual role of the nitroaromatic structure—as both a building block for pesticides and a plant growth regulator—underscores the importance of compounds like this compound in modern agriculture. nih.govnumberanalytics.com

| Compound Class | Application | Example |

|---|---|---|

| Chloronitrobenzenes | Fungicide Precursor | Pentachloronitrobenzene (from 3-chloronitrobenzene) nih.gov |

| Nitrophenols | Herbicide Synthesis | Precursor for compounds like nitrofen (B51676) and bifenox (B1666994) nih.gov |

| Nitrobenzene | Plant Growth Regulator | Used to stimulate flowering and enhance yield in various crops arccjournals.comthepharmajournal.com |

Building Block for Dyes and Pigments

The synthesis of dyes and pigments has historically relied heavily on nitroaromatic compounds. nih.govnumberanalytics.com These molecules are key intermediates, primarily because the nitro group can be efficiently reduced to an amino group (aniline derivative). This amine is the foundational component for producing azo dyes, one of the largest and most important classes of colorants. The process involves diazotization of the amine followed by coupling with an electron-rich partner.

This compound, upon reduction to 3-bromo-2-chloroaniline, provides a versatile platform for creating a variety of substituted azo dyes. The halogen atoms on the ring can influence the final color, as well as properties like lightfastness and solubility. For example, 2-Chloronitrobenzene is a known intermediate in the synthesis of colorants, where its reduction product, 2-chloroaniline, is used as a diazo component known as Fast Yellow G Base. nih.gov Similarly, the reduction of 3-chloronitrobenzene yields 3-chloroaniline, or Orange GC Base, another important dye intermediate. nih.gov This established synthetic heritage firmly places this compound as a valuable precursor in the dye and pigment industry.

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Reduction of Nitro Group | Aromatic Amine (Aniline derivative) |

| 2 | Diazotization of Amine | Diazonium Salt |

| 3 | Azo Coupling | Azo Dye |

Role in Polymer Development and Advanced Materials

In the realm of materials science, halogenated aromatic compounds are crucial building blocks for high-performance polymers. These polymers are sought after for their exceptional thermal stability, chemical resistance, and, in many cases, flame-retardant properties. mdpi.com The inclusion of bromine and chlorine atoms in a polymer's structure is a well-known strategy for enhancing flame retardancy. mdpi.comgoogle.com

Aromatic polymers such as polyamides and polyethersulfones, known for their robustness, can be synthesized using halogenated monomers. mdpi.comresearchgate.net While specific polymers derived from this compound are not extensively documented in mainstream literature, its structure is highly suitable for such applications. It can be incorporated into polymer chains via reactions at its halogen sites. The nitro group offers an additional site for modification, either before or after polymerization, to fine-tune the material's properties. For instance, the nitro group could be used to introduce cross-linking capabilities or to alter the polymer's solubility and processing characteristics. The development of advanced materials with tailored properties for electronics, aerospace, and protective coatings often relies on specialized monomers like this compound. acs.orgacs.org

| Structural Feature | Property Enhancement | Relevant Polymer Class |

|---|---|---|

| Aromatic Ring | Thermal Stability, Rigidity | Aromatic Polyamides, Polyethersulfones mdpi.comresearchgate.net |

| Halogens (Br, Cl) | Flame Retardancy, Chemical Resistance | Halogenated Aromatic Polymers mdpi.comgoogle.com |

| Nitro Group (NO₂) | Site for Functionalization/Cross-linking | Specialty Polymers |

Exploration of Biological and Pharmaceutical Relevance

Use as a Key Intermediate in Pharmaceutical Synthesis

1-Bromo-2-chloro-3-nitrobenzene serves as a vital reagent and intermediate in the synthesis of advanced pharmaceutical compounds. chemicalbook.comchemicalbook.com Its substituted benzene (B151609) structure is a versatile scaffold that allows for further chemical modifications, leading to the creation of complex molecules with desired therapeutic properties. The presence of the nitro group, which can be readily reduced to an amine, and the halogen atoms, which can participate in various coupling reactions, make it a valuable precursor in multi-step synthetic pathways.

A significant application of this compound is in the development of targeted cancer therapies. chemicalbook.comchemicalbook.com For instance, it is a documented starting material in the synthesis of the benzodiazepinone bromodomain inhibitor, CPI-637. chemicalbook.comchemicalbook.com Bromodomains are epigenetic readers that are considered important targets in oncology, and inhibitors like CPI-637 represent a modern approach to cancer treatment. nih.gov The synthesis of such complex molecules underscores the importance of this compound as a key intermediate in medicinal chemistry.

Preclinical Investigations into Antimicrobial Activities

Research into related structures, such as halogenated 3-nitro-2H-chromenes, has demonstrated the potential of this chemical class. These studies reveal that the presence and number of halogen atoms can significantly influence antibacterial activity.

Table 1: In Vitro Antibacterial Activity of Halogenated 3-Nitro-2H-Chromenes Against Multidrug-Resistant Bacteria

| Compound | Substitution | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Mono-halogenated nitrochromenes | Varied | S. aureus, S. epidermidis | 8–32 | nih.gov |

| Tri-halogenated nitrochromenes | Varied | S. aureus, S. epidermidis | 1–8 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tribromochloro | S. aureus (MDR) | 4 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tribromochloro | S. epidermidis (MDR) | 1–4 | nih.gov |

These findings suggest that the combination of nitro and halogen functional groups, as seen in this compound, is a promising scaffold for the development of novel antibiotics to combat multidrug-resistant infections. nih.gov

Research into Potential Anticancer Properties and Cytotoxicity

The cytotoxic potential of halogenated nitrobenzene (B124822) derivatives has been evaluated in various preclinical studies. The mechanism of action is often linked to the ability of these compounds to induce cellular stress and damage, leading to apoptosis or cell cycle arrest. The electron-withdrawing nature of the nitro and halogen groups makes the aromatic ring susceptible to interactions with biological macromolecules, including DNA.

While direct cytotoxic data for this compound is limited in publicly accessible literature, studies on analogous compounds provide insight into its potential anticancer properties. For example, a study on various halogenated nitrobenzene derivatives demonstrated potent cytotoxic effects against human cancer cell lines.

Table 2: Cytotoxic Evaluation of a Halogenated Nitrobenzene Derivative

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-Bromo-3-chloro-2-iodo-5-nitrobenzene | MCF-7 | Breast Cancer | Low micromolar range | |

| 1-Bromo-3-chloro-2-iodo-5-nitrobenzene | HT-29 | Colon Cancer | Low micromolar range |

These results indicate that the presence of multiple halogens and a nitro group on a benzene ring can lead to significant cytotoxic activity. Further research is warranted to specifically elucidate the anticancer potential and cytotoxicity profile of this compound.

Mechanisms of Interaction with Biological Systems (e.g., Nitro Group Reduction Leading to Reactive Intermediates)

The biological activities of many nitroaromatic compounds are intrinsically linked to the metabolic reduction of the nitro group. nih.govacs.org This process is a critical activation step that leads to the formation of a series of highly reactive intermediates. nih.govsvedbergopen.com In biological systems, the nitro group can undergo a six-electron reduction to the corresponding amine. nih.gov This transformation proceeds through sequential steps, forming nitroso and N-hydroxylamino intermediates. nih.govacs.org

These reduction reactions are catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and microorganisms. nih.govsvedbergopen.com The N-hydroxylamino intermediate is of particular interest as it can be further processed to form highly reactive nitrenium ions, which can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity. nih.govacs.org Additionally, the reduction process can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. acs.org This bioactivation pathway is a double-edged sword; it is the basis for the therapeutic effect of some nitro-containing drugs but also a source of their potential toxicity. nih.gov

Development of Targeted Therapeutic Agents (e.g., Bromodomain Inhibitors)

One of the most significant applications of this compound in modern drug discovery is its use as a key starting material for the synthesis of targeted therapeutic agents, particularly bromodomain inhibitors. chemicalbook.comchemicalbook.com Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer.

Specifically, this compound is a reported precursor in the synthesis of CPI-637, a selective inhibitor of the CBP/EP300 bromodomains. chemicalbook.comchemicalbook.comnih.gov The development of such selective inhibitors is a key goal in epigenetic drug discovery, as they offer the potential for more targeted and less toxic cancer therapies. The synthesis of CPI-637 from this compound involves a series of chemical transformations that build upon the scaffold provided by this versatile intermediate, ultimately leading to a molecule with high affinity and selectivity for its intended biological target. nih.gov

Environmental Behavior and Degradation Studies

Atmospheric Fate and Degradation Pathways

The atmospheric fate of 1-Bromo-2-chloro-3-nitrobenzene is influenced by its volatility and its susceptibility to atmospheric degradation processes. Halogenated organic compounds can undergo photodegradation in the atmosphere. nih.gov For instance, polybrominated diphenyl ethers (PBDEs) are known to be photochemically degraded by UV or sunlight. nih.gov This process can lead to the formation of less brominated compounds. nih.gov

The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl radicals (•OH). The rate of this reaction is a key determinant of a compound's atmospheric lifetime. While specific data for this compound is unavailable, the presence of nitro and halogen functional groups suggests it would be subject to such reactions.

Aquatic Environmental Transport and Transformation

The transport and transformation of this compound in aquatic environments are governed by several key processes, including volatilization, adsorption to sediment, and bioconcentration in aquatic organisms.

Volatilization from Water Bodies

Adsorption to Sediment and Particulate Matter

In the aquatic environment, organic compounds can adsorb to suspended particulate matter and sediment, which affects their bioavailability and transport. This process is largely influenced by the compound's hydrophobicity, often represented by the octanol-water partition coefficient (Kow). Extremely hydrophobic pesticides, such as organochlorines, are known to adsorb strongly to dissolved organic matter associated with bottom sediment. nih.gov This adsorption reduces the fraction of the chemical dissolved in the water column and, consequently, its potential impact on water-dwelling organisms. nih.gov Given the halogenated and aromatic nature of this compound, it is expected to exhibit significant adsorption to sediment and particulate matter.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a measure of this potential and is often correlated with the compound's hydrophobicity (log Kow). nih.govosti.gov Pesticides with high hydrophobicity are generally expected to have a higher potential for bioconcentration. nih.gov However, this can be offset by metabolic processes within the organism that transform the chemical into more water-soluble (hydrophilic) forms, which are more easily excreted. nih.gov For halogenated benzenes, internal lethal concentrations in aquatic organisms have been observed to decrease with longer exposure times. researchgate.net

Soil Mobility and Biodegradation Assessment

The behavior of this compound in soil is determined by its mobility and its susceptibility to biodegradation by soil microorganisms.

The mobility of organic compounds in soil is influenced by their adsorption to soil organic matter and clay particles. Compounds with high adsorption coefficients tend to be less mobile and are less likely to leach into groundwater. The volatility of a compound also plays a role in its fate in soil, with more volatile compounds potentially being lost to the atmosphere. nih.gov Over time, the binding of chemicals like brominated flame retardants to soil can become stronger, reducing their volatility. nih.gov

Biodegradation is a key process for the removal of organic contaminants from soil. Studies on related compounds provide insights into the potential biodegradation pathways for this compound. For example, the bacterium Diaphorobacter sp. strain JS3051 has been shown to degrade 3-chloronitrobenzene and 3-bromonitrobenzene. nih.gov The degradation was initiated by a dioxygenase enzyme that catalyzed the dihydroxylation of the aromatic ring. nih.gov The ability of microorganisms to degrade halogenated nitroaromatic compounds can be influenced by the position of the halogen and nitro groups. researchgate.net The presence of multiple halogens can increase the stability of the compound towards microbial degradation. researchgate.net The degradation of monochloronitrobenzenes has been observed in various bacteria, often proceeding through the formation of chlorocatechols. scispace.com

Future Research Directions and Unaddressed Challenges

Development of Greener Synthetic Routes and Sustainable Catalytic Processes

The traditional synthesis of 1-bromo-2-chloro-3-nitrobenzene and related dihalonitrobenzenes often relies on methods that are not environmentally benign, involving hazardous reagents and producing significant waste. A critical area for future research is the development of greener and more sustainable synthetic methodologies.

Current research in green chemistry emphasizes the use of alternative solvents, biocatalysis, microwave-assisted synthesis, and flow chemistry to reduce the environmental impact of chemical processes. northwestern.edu For instance, the nitration of halogenated benzenes, a key step in the synthesis of nitroaromatics, traditionally uses a mixture of sulfuric and nitric acids, which is highly corrosive and generates substantial waste. youtube.comgoogleapis.com Future work should focus on developing solid acid catalysts or other heterogeneous catalytic systems that can be easily recovered and recycled, minimizing waste and improving process safety. dtu.dk

Furthermore, the principles of green chemistry advocate for minimizing the use of unnecessary derivatization steps. google.com Research into one-pot syntheses and multicomponent reactions (MCRs) for the direct and efficient construction of functionalized nitroaromatics from simple precursors is a promising avenue. The application of mechanochemistry, where reactions are induced by mechanical energy with minimal or no solvent, also presents a novel and sustainable approach to the synthesis of nitroaromatics. nih.gov

The following table summarizes potential green catalytic approaches that could be explored for the synthesis of this compound and related compounds.

| Catalytic Approach | Potential Advantages | Research Focus |

| Heterogeneous Acid Catalysis | Catalyst recyclability, reduced corrosive waste. | Development of robust solid acid catalysts for regioselective nitration of dihalobenzenes. |

| Biocatalysis | Mild reaction conditions, high selectivity. | Discovery and engineering of enzymes for the selective halogenation and nitration of aromatic rings. |

| Photocatalysis | Use of light as a clean energy source. | Design of photocatalysts for the direct functionalization of benzene (B151609) derivatives. youtube.com |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of flow reactors for the continuous and efficient synthesis of this compound. |

| Mechanochemistry | Solvent-free or solvent-minimal conditions, reduced energy consumption. nih.gov | Exploration of mechanochemical routes for the nitration and halogenation of aromatic compounds. |

Exploration of Novel Reaction Pathways and Selectivity Control

The presence of three distinct functional groups—bromo, chloro, and nitro—on the aromatic ring of this compound offers a rich platform for exploring novel reaction pathways and achieving precise selectivity. The electron-withdrawing nitro group significantly influences the reactivity of the halogen substituents, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

A key challenge and research opportunity lies in the selective functionalization of the C-Br and C-Cl bonds. In the corresponding aniline (B41778) derivative, 3-bromo-2-chloroaniline, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Future research should systematically investigate the differential reactivity of the halogens in this compound itself under various reaction conditions, including different catalysts, ligands, and nucleophiles. This would enable the programmed, stepwise introduction of various substituents, leading to a diverse range of complex molecules.

The exploration of modern synthetic methods, such as transition-metal-free cross-coupling reactions and C-H activation, could unveil new reaction pathways for this compound. For example, visible-light photocatalysis could be employed to generate aryl radicals from the C-Br or C-Cl bonds, offering a green and efficient method for forming new carbon-carbon or carbon-heteroatom bonds.

The following table outlines potential areas for the exploration of novel reaction pathways.

| Reaction Type | Potential Outcome | Research Focus |

| Selective Cross-Coupling | Stepwise functionalization of C-Br and C-Cl bonds. | Development of catalytic systems that can differentiate between the two halogen atoms. |

| C-H Activation | Direct functionalization of the aromatic C-H bonds. | Design of catalysts for the regioselective C-H functionalization of the dihalonitrobenzene ring. |

| Photoredox Catalysis | Generation of aryl radicals for novel bond formations. | Investigation of photocatalytic conditions for the selective activation of C-Br or C-Cl bonds. |

| Domino Reactions | Rapid construction of complex molecular architectures. | Design of reaction sequences where multiple transformations occur in a single pot. |

In-depth Mechanistic Understanding of Complex Transformations